Zeylenone

Descripción general

Descripción

Zeylenone es un compuesto de óxido de ciclohexeno polioxigenado que se encuentra de forma natural, aislado de la planta Uvaria grandiflora, que pertenece a la familia Annonaceae . Este compuesto ha captado una atención significativa debido a sus posibles actividades biológicas, particularmente sus propiedades anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de Zeylenone se puede lograr a través de una síntesis estereoselectiva a partir del ácido shikímico . La síntesis involucra varios pasos clave, incluyendo la reacción de Mitsunobu, la oxidación catalizada por OsO₄ y la protección de carbonatos cíclicos para el diol cis . El proceso comienza con la metilación del ácido shikímico, seguida de la protección regioselectiva del diol vicinal trans y una conversión estereoespecífica del grupo 3-OH .

Métodos de producción industrial: Actualmente, hay información limitada sobre la producción industrial a gran escala de this compound. La mayoría de los datos disponibles se refieren a la síntesis a escala de laboratorio y la extracción de fuentes naturales .

Análisis De Reacciones Químicas

Tipos de reacciones: Zeylenone experimenta diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Sustitución: Las reacciones de sustitución a menudo implican el uso de cloruro de benzoílo para la benzoilación de grupos hidroxilo.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, como compuestos benzoilados e hidroxilados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Zeylenone is characterized by its complex structure, which allows it to interact with multiple biological targets. Its primary mechanisms of action include:

- Inhibition of Kinases : this compound targets various kinases such as Jak2 and Src, leading to the downregulation of critical signaling pathways including PI3K/Akt/mTOR and MAPK/ERK. This inhibition results in decreased phosphorylation of downstream proteins, ultimately inducing apoptosis in cancer cells .

- Induction of Apoptosis : The compound has been shown to promote apoptosis through the activation of caspases and the production of reactive oxygen species (ROS), contributing to cell cycle arrest and reduced cell viability across several cancer cell lines .

Scientific Research Applications

This compound's applications span multiple fields, including chemistry, biology, and medicine:

1. Chemistry

- This compound serves as a model compound for studying stereoselective synthesis and reaction mechanisms involving polyoxygenated cyclohexenes .

2. Biology

- The compound exhibits significant biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. It has been investigated for its role in inhibiting tumor growth in various cancer types .

3. Medicine

- Due to its potent anticancer effects, this compound is being explored for therapeutic applications in treating cancers like glioblastoma, cervical carcinoma, and gastric cancer. Studies have demonstrated its efficacy in both in vitro and in vivo models .

Antitumor Activity in Glioblastoma

A study designed a series of this compound analogs that were evaluated for their anti-glioblastoma activity. The most potent analog significantly increased the expression of cyclin-dependent kinase inhibitors (CDKIs), leading to cell cycle arrest in the G0/G1 phase. This was attributed to the compound's ability to disrupt EZH2 participation, a key regulator in tumor progression .

Cervical Carcinoma

Research demonstrated that this compound effectively inhibited proliferation and induced apoptosis in cervical carcinoma cells (HeLa and CaSki). The compound suppressed critical signaling pathways (PI3K/Akt/mTOR and MAPK/ERK), leading to significant reductions in tumor growth in nude mouse xenograft models .

Gastric Cancer

In another study, this compound was shown to inhibit gastric tumor growth by suppressing cell viability and colony formation in gastric cancer cell lines (SGC7901 and MGC803). The compound also demonstrated significant antitumor efficacy in xenograft models .

Mecanismo De Acción

Zeylenone ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Inducción de apoptosis: this compound promueve la apoptosis en las células cancerosas activando la vía apoptótica mitocondrial.

Vías de señalización: Inhibe vías de señalización clave, incluyendo las vías PI3K/AKT/mTOR y MAPK/ERK.

Comparación Con Compuestos Similares

Zeylenone es único entre los óxidos de ciclohexeno polioxigenados debido a sus potentes actividades biológicas y objetivos moleculares específicos. Compuestos similares incluyen:

Óxido de ciclohexeno CA: Un derivado de this compound, que exhibe actividad anticancerígena en el glioblastoma al inducir el arresto en la fase G0/G1 a través de la interferencia con EZH2.

This compound destaca por su amplio espectro de actividades biológicas y su potencial como agente terapéutico en varios cánceres .

Actividad Biológica

Zeylenone, a naturally occurring compound derived from Uvaria grandiflora, has garnered attention for its significant biological activities, particularly in oncology. This article discusses the biological activity of this compound, focusing on its mechanisms of action against various cancer types, including cervical carcinoma, gastric cancer, and glioblastoma. The findings are supported by case studies and experimental data.

Chemical Structure and Properties

This compound is classified as a cyclohexene oxide. Its chemical structure is critical for its biological activity, particularly its interaction with cellular pathways that regulate tumor growth and apoptosis.

This compound exhibits its biological effects through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in the G0/G1 phase by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p27 and p16. This effect has been observed in glioblastoma cells, where it disrupts the role of PRC2 by inhibiting EZH2 participation .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways. Studies have shown that this compound increases the production of reactive oxygen species (ROS), leading to cell death in various cancer cell lines .

- Inhibition of Signaling Pathways : this compound has been found to suppress critical signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. This suppression correlates with reduced cell proliferation and increased apoptosis in cervical carcinoma cells .

In Vitro Studies

Several studies have demonstrated this compound's efficacy against different cancer cell lines:

- Cervical Cancer : this compound significantly inhibited the proliferation of HeLa and CaSki cells, inducing apoptosis and reducing colony formation. The IC50 values were determined using MTT assays, revealing effective concentrations ranging from 2.96 to 47.37 μM .

- Gastric Cancer : In gastric cancer cell lines (SGC7901 and MGC803), this compound treatment resulted in decreased cell viability and induced morphological changes indicative of apoptosis .

- Prostate Cancer : this compound was shown to repress tumor progression in DU145 prostate cancer cells by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are associated with tumor invasion .

In Vivo Studies

In vivo experiments using xenograft models have further validated this compound's anti-cancer properties:

- Glioblastoma Model : In a study involving nude mice implanted with glioblastoma cells, this compound treatment led to significant reductions in tumor size and weight compared to control groups. Tumor volumes were measured using the formula , where is the largest diameter and is the diameter perpendicular to .

- Gastric Cancer Model : Similar results were observed in gastric cancer models where this compound micelles were administered, showing enhanced therapeutic effects compared to traditional treatments like paclitaxel .

Data Summary

Case Studies

Several case studies have highlighted this compound's potential in clinical applications:

- Cervical Carcinoma : A study demonstrated that this compound effectively targets the PI3K/Akt/mTOR pathway, providing a rationale for its use in therapeutic strategies against cervical cancer .

- Gastric Cancer : Research indicated that this compound micelles can serve as a promising delivery system for enhancing drug efficacy while minimizing side effects .

Propiedades

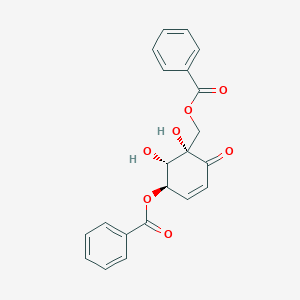

IUPAC Name |

[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNZIGRBVXAOSR-PLMTUMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441923 | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193410-84-3 | |

| Record name | Zeylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193410-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of zeylenone in cancer cells?

A1: this compound exhibits its anticancer effects primarily by inducing apoptosis (programmed cell death) in various cancer cell lines. [, , , ] While the exact mechanisms can vary depending on the cell type, several key pathways have been implicated. These include:

- Mitochondrial Apoptosis Pathway: this compound disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspases (executioner proteins of apoptosis). [, ]

- Death Receptor Pathway: this compound can also activate the Fas death receptor pathway, leading to caspase activation and apoptosis. []

- Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from dividing and proliferating. [, ]

- Inhibition of Specific Kinases: Research indicates that this compound may exert its effects by inhibiting specific kinases like Janus kinase 2 (Jak2), Src kinase, and potentially others, ultimately affecting downstream signaling pathways involved in cell survival, proliferation, and metastasis. [, , , ]

Q2: Does this compound impact specific signaling pathways in cancer cells?

A2: Yes, research suggests that this compound can modulate several critical signaling pathways in cancer cells, contributing to its anticancer effects:

- Wnt/β-catenin Pathway: this compound downregulates the Wnt/β-catenin pathway, which is often aberrantly activated in cancer and contributes to uncontrolled cell growth and metastasis. []

- PI3K/AKT/mTOR Pathway: This pathway, frequently dysregulated in cancer, is involved in cell growth, survival, and metabolism. This compound has been shown to inhibit this pathway, contributing to its anticancer activity. [, ]

- MAPK/ERK Pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. This compound can inhibit the MAPK/ERK pathway, leading to decreased cancer cell growth and survival. []

- Hsp90/AKT/GSK3β Pathway: this compound exhibits a high binding affinity for heat shock protein 90 (Hsp90) and downregulates its expression. This, in turn, suppresses the AKT/GSK3β signaling axis, contributing to its anticancer effects. []

- Fanconi Anemia (FA) Pathway: this compound, in synergy with cisplatin, was shown to induce degradation of proteins involved in the Fanconi anemia (FA) pathway, which plays a role in DNA repair. This suggests that this compound might sensitize cancer cells to DNA-damaging agents like cisplatin. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H20O7, and its molecular weight is 384.38 g/mol. [, , ]

Q4: Is there spectroscopic data available for this compound?

A4: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), IR (Infrared Spectroscopy), and CD (Circular Dichroism) spectra, have been used to elucidate the structure and stereochemistry of this compound and its derivatives. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.